Cas no 1261623-37-3 (5-Iodonaphthalene-2-acetic acid)

5-Iodonaphthalene-2-acetic acid structure
1261623-37-3 structure
商品名:5-Iodonaphthalene-2-acetic acid
CAS番号:1261623-37-3
MF:C12H9IO2
メガワット:312.103135824203
CID:4936045

5-Iodonaphthalene-2-acetic acid 化学的及び物理的性質

名前と識別子

    • 5-Iodonaphthalene-2-acetic acid
    • インチ: 1S/C12H9IO2/c13-11-3-1-2-9-6-8(7-12(14)15)4-5-10(9)11/h1-6H,7H2,(H,14,15)
    • InChIKey: OTWZPSSKXRCHDF-UHFFFAOYSA-N
    • ほほえんだ: IC1=CC=CC2C=C(CC(=O)O)C=CC=21

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 242
  • トポロジー分子極性表面積: 37.3
  • 疎水性パラメータ計算基準値(XlogP): 3.5

5-Iodonaphthalene-2-acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A219001257-1g
5-Iodonaphthalene-2-acetic acid
1261623-37-3 98%
1g
$1634.45 2023-09-03
Alichem
A219001257-500mg
5-Iodonaphthalene-2-acetic acid
1261623-37-3 98%
500mg
$1038.80 2023-09-03

5-Iodonaphthalene-2-acetic acid 関連文献

5-Iodonaphthalene-2-acetic acidに関する追加情報

Introduction to 5-Iodonaphthalene-2-acetic acid (CAS No: 1261623-37-3)

5-Iodonaphthalene-2-acetic acid, identified by the Chemical Abstracts Service Number (CAS No) 1261623-37-3, is a significant compound in the realm of organic synthesis and pharmaceutical research. This aromatic carboxylic acid derivative features an iodine substituent at the 5-position of a naphthalene ring, making it a versatile intermediate in the development of various bioactive molecules. The unique structural attributes of this compound have garnered attention from synthetic chemists and medicinal researchers due to its potential applications in drug discovery and material science.

The molecular structure of 5-Iodonaphthalene-2-acetic acid consists of a naphthalene core substituted with an iodine atom at the 5-position and a carboxylic acid group at the 2-position. This configuration imparts distinct reactivity, enabling its use in cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, which are pivotal in constructing complex organic frameworks. The presence of the iodine atom facilitates further functionalization, making it a valuable building block for synthesizing heterocyclic compounds and peptidomimetics.

In recent years, 5-Iodonaphthalene-2-acetic acid has been explored in the context of developing novel therapeutic agents. Its derivatives have shown promise in inhibiting specific enzymatic targets associated with inflammatory and metabolic disorders. For instance, researchers have utilized this compound as a precursor in designing molecules that modulate the activity of cyclooxygenase (COX) enzymes, which are key players in pain and inflammation pathways. The ability to derivatize 5-Iodonaphthalene-2-acetic acid allows for fine-tuning of pharmacological properties, such as solubility, bioavailability, and target specificity.

The pharmaceutical industry has also leveraged 5-Iodonaphthalene-2-acetic acid in the synthesis of kinase inhibitors. Kinases are enzymes involved in cell signaling pathways, and their dysregulation is often associated with cancer and other diseases. By incorporating the 5-Iodonaphthalene-2-acetic acid scaffold into kinase inhibitors, scientists aim to develop more effective and selective therapeutic strategies. Preliminary studies have demonstrated that certain derivatives exhibit inhibitory activity against specific kinases while maintaining low toxicity profiles.

Beyond pharmaceutical applications, 5-Iodonaphthalene-2-acetic acid has found utility in materials science. Its aromatic structure and halogen substituent make it a suitable candidate for designing organic semiconductors and light-emitting diodes (OLEDs). Researchers have investigated its role in creating novel polymers and small-molecule emitters that enhance the performance of electronic devices. The iodine atom's electronic properties contribute to charge transport efficiency, making 5-Iodonaphthalene-2-acetic acid derivatives promising candidates for next-generation optoelectronic materials.

The synthesis of 5-Iodonaphthalene-2-acetic acid typically involves multi-step organic transformations starting from commercially available naphthalene derivatives. One common approach involves halogenation followed by carboxylation to introduce the iodine atom and the carboxylic acid group, respectively. Advances in catalytic methods have improved the efficiency and scalability of these synthetic routes, enabling larger-scale production for research and industrial purposes.

In conclusion, 5-Iodonaphthalene-2-acetic acid (CAS No: 1261623-37-3) is a multifaceted compound with significant implications in pharmaceuticals and materials science. Its unique structural features enable diverse applications, from drug development to advanced materials engineering. As research continues to uncover new methodologies for functionalizing this scaffold, its importance is expected to grow further, driving innovation across multiple scientific disciplines.

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